![molecular formula C15H15NO4S B14356217 Ethyl 3-[1-(benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoate CAS No. 95883-03-7](/img/structure/B14356217.png)
Ethyl 3-[1-(benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[1-(benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoate is an organic compound that belongs to the class of enoate esters It features a benzenesulfonyl group attached to a pyrrole ring, which is further connected to an ethyl ester group through a prop-2-enoate linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[1-(benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, where the pyrrole ring is treated with benzenesulfonyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the resulting compound with ethyl acrylate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[1-(benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or alkanes.
Substitution: Substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[1-(benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 3-[1-(benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-[1-(benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoate can be compared with other similar compounds, such as:
Ethyl acrylate: Similar ester group but lacks the benzenesulfonyl and pyrrole moieties.
Benzenesulfonyl chloride: Contains the benzenesulfonyl group but lacks the ester and pyrrole components.
Pyrrole-2-carboxylic acid: Contains the pyrrole ring but lacks the benzenesulfonyl and ester groups.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
95883-03-7 |
|---|---|
Molekularformel |
C15H15NO4S |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
ethyl 3-[1-(benzenesulfonyl)pyrrol-2-yl]prop-2-enoate |
InChI |
InChI=1S/C15H15NO4S/c1-2-20-15(17)11-10-13-7-6-12-16(13)21(18,19)14-8-4-3-5-9-14/h3-12H,2H2,1H3 |
InChI-Schlüssel |
FOQIDFADKPOIMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CC1=CC=CN1S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


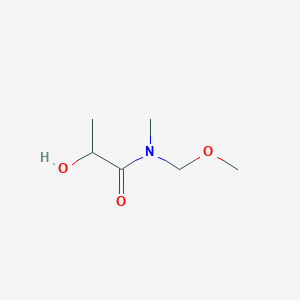
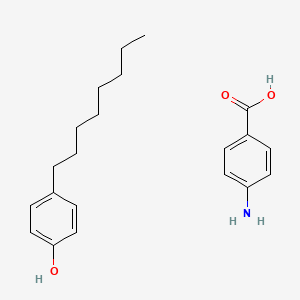
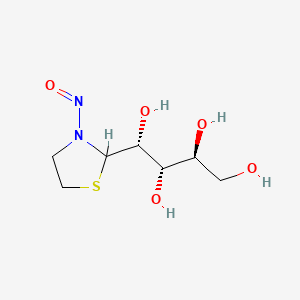
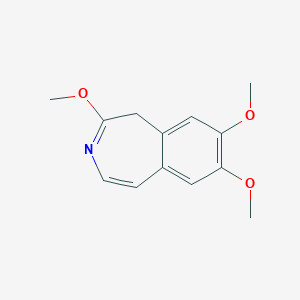
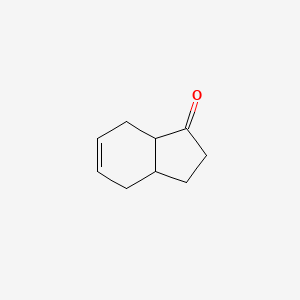
![2,2'-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14356173.png)
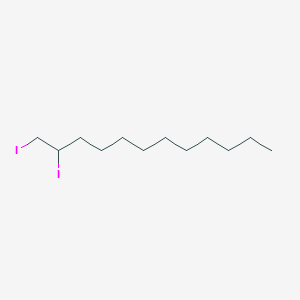
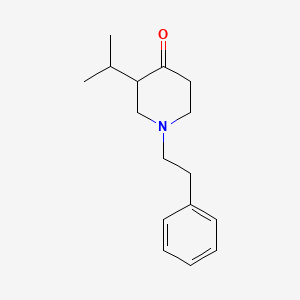
![1-(4-Bromobenzoyl)-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14356187.png)
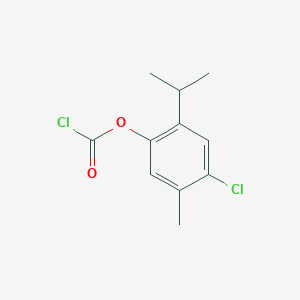
![N-(2-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14356193.png)
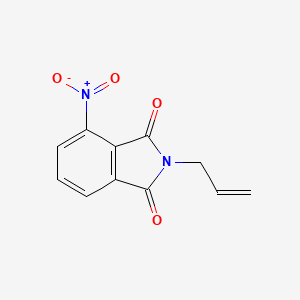
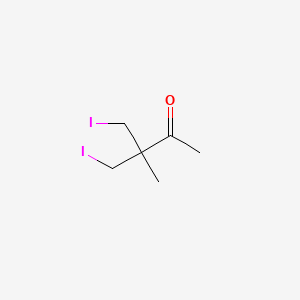
![5-Fluoro-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14356208.png)
